molecular formula C21H16FN3O3S B10936217 [3-(2-Fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl](morpholin-4-yl)methanone

[3-(2-Fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl](morpholin-4-yl)methanone

Cat. No.: B10936217
M. Wt: 409.4 g/mol
InChI Key: SCNSSSVIKCLOFW-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone is a complex heterocyclic compound that features a combination of fluorophenyl, thiophene, oxazole, pyridine, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone typically involves multi-step reactions starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the oxazole ring would yield amines.

Scientific Research Applications

3-(2-Fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activities.

    Material Science: The compound’s unique structure makes it suitable for use in organic electronics and photonics.

    Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-Fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-ylmethanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H16FN3O3S

Molecular Weight

409.4 g/mol

IUPAC Name

[3-(2-fluorophenyl)-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C21H16FN3O3S/c22-15-5-2-1-4-13(15)19-18-14(21(26)25-7-9-27-10-8-25)12-16(17-6-3-11-29-17)23-20(18)28-24-19/h1-6,11-12H,7-10H2

InChI Key

SCNSSSVIKCLOFW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=CC=C4F)C5=CC=CS5

Origin of Product

United States

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